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Compound of Interest

Compound Name: delta23-FK-506

CAS No.: 104987-16-8

Cat. No.: B1147500 Get Quote

Executive Summary
This guide provides a technical comparison between FK-506 (Tacrolimus), the active

pharmaceutical ingredient (API), and

23-FK-506 (Tacrolimus Diene), its primary degradation product (also known as Tacrolimus
Impurity I in EP or Tacrolimus Diene in USP).

For researchers and drug developers, understanding the relationship between these two

entities is critical:

FK-506 is the thermodynamically unstable, biologically active hemiketal.

23-FK-506 is the thermodynamically more stable, biologically inactive conjugated diene
formed via acid-catalyzed dehydration.

Key Insight: The "stability" of FK-506 is inversely proportional to the formation of

23-FK-506. Minimizing

23 formation is the primary metric for assessing FK-506 formulation integrity.

Physicochemical & Structural Comparison
The transition from FK-506 to
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23-FK-506 involves the elimination of a water molecule from the masked tricarbonyl/hemiketal
region (C22–C24), resulting in a conjugated diene system. This structural change drastically
alters solubility and biological affinity.

Table 1: Comparative Technical Profile

Feature FK-506 (Tacrolimus) 23-FK-506 (Tacrolimus
Diene)

CAS Number 104987-11-3 104987-16-8

Molecular Formula

Molecular Weight 804.02 g/mol 786.02 g/mol (Anhydro)

Core Structure
23-membered macrolide

lactone (Hemiketal form)

23-membered macrolide

(Conjugated Diene)

Solubility (LogP) ~2.7 (Lipophilic) > 3.5 (Highly Lipophilic)

Stability Status
Labile: Sensitive to Acid, Heat,

Light.[1][2][3][4]

Stable Product: End-product of

dehydration.

Biological Activity
High: IC50 ~0.1 nM (IL-2

inhibition).

Negligible: Loss of FKBP12

binding affinity.

Regulatory Status Active API (USP/EP/JP)
Specified Impurity (Limit <

0.5%)

Stability Dynamics & Degradation Mechanism
The Dehydration Pathway
FK-506 exists in equilibrium with its tautomers in solution. However, under stress (specifically

acidic pH < 4 or presence of Lewis acids like

), the hemiketal hydroxyl group at C-22/C-24 undergoes elimination.

Mechanism: Acid-catalyzed dehydration.

Kinetics: First-order degradation kinetics with respect to acid concentration.
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Thermodynamics: The formation of the conjugated double bond (

23,24) is energetically favorable, making the reaction effectively irreversible under
physiological conditions.

Visualization of the Pathway
The following diagram illustrates the degradation flow from the active drug to the inactive diene.

Stress Conditions Favoring Δ23
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• Metal Ions (Fe3+)

• Temp > 50°C
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Caption: Acid-catalyzed dehydration pathway of FK-506 leading to the formation of the stable,

inactive

23-FK-506 impurity.

Performance Comparison: Biological Implications
While "stability" favors the diene (as it is the thermodynamic sink), "performance" in a

pharmaceutical context favors the intact FK-506.
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Immunosuppressive Potency[5][6][7][8][9][10][11]
FK-506: Binds to FKBP12 (FK506 Binding Protein) with high affinity. This complex then

inhibits Calcineurin, preventing NF-AT dephosphorylation and subsequent IL-2 transcription.

23-FK-506: The dehydration at C23-C24 alters the "effector face" of the molecule. Structural
studies indicate that this conformational change prevents the formation of the high-affinity
ternary complex (FKBP12-Drug-Calcineurin). Consequently, it exhibits <1% of the
immunosuppressive activity of the parent compound.

Toxicity & Solubility
Solubility:

23-FK-506 is significantly more lipophilic. In formulation, high levels of this impurity can lead
to precipitation or bioavailability issues, as it may crystallize out of solid dispersions more
readily than the amorphous API.

Toxicity: While not acutely toxic compared to the API, it is classified as a "Related

Substance" with strict limits (NMT 0.5%) in USP/EP monographs to prevent dosing

variability.

Experimental Protocols
To objectively compare the stability and generate the

23 analog for reference, the following "Stress Testing" protocol is recommended. This system is
self-validating: the disappearance of the FK-506 peak must stoichiometrically match the
appearance of the

23 peak (correcting for response factors).

Protocol A: Forced Degradation (Acid Hydrolysis)
Objective: Generate

23-FK-506 to assess formulation stability limits.

Preparation: Prepare a 1 mg/mL solution of FK-506 in Acetonitrile (ACN).
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Acidification: Mix the stock solution 1:1 with 0.1 N Hydrochloric Acid (HCl).

Incubation:

Condition A (Mild): 25°C for 24 hours. (Expect ~2-5% conversion).

Condition B (Stress): 60°C for 4 hours. (Expect >20% conversion).

Quenching: Neutralize immediately with an equal volume of 0.1 N NaOH to stop the reaction.

Analysis: Inject immediately into HPLC (See Protocol B).

Protocol B: HPLC Quantification (USP Modified)
Objective: Separate FK-506 from

23-FK-506.

Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm). Note: Use a

column stable at 60°C.

Mobile Phase:

Solvent A: 0.1% Phosphoric Acid in Water.

Solvent B: Acetonitrile.[2][5]

Gradient: Isocratic or shallow gradient (approx. 60:40 ACN:Water) depending on column

retention.

Temperature: 50°C (Critical: Higher temp improves peak shape for FK-506 due to rotamers).

Detection: UV at 210 nm (Detects the carbonyl) or 254 nm (Specific for the conjugated diene

of

23).

Retention Logic:
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FK-506: Elutes first (More polar).

23-FK-506: Elutes later (More lipophilic, Relative Retention Time ~1.2 - 1.3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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